Cas no 2034395-51-0 (benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate)

benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate
- F6573-1795
- benzyl N-[2-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methylamino]-2-oxoethyl]carbamate
- 2034395-51-0
- benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate
- benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate
- AKOS032469332
-
- Inchi: 1S/C19H20N6O3/c1-25-12-15(9-24-25)18-16(20-7-8-21-18)10-22-17(26)11-23-19(27)28-13-14-5-3-2-4-6-14/h2-9,12H,10-11,13H2,1H3,(H,22,26)(H,23,27)
- InChI Key: HHYMWJBXLPRHRN-UHFFFAOYSA-N
- SMILES: O(C(NCC(NCC1C(C2C=NN(C)C=2)=NC=CN=1)=O)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 380.15968852g/mol
- Monoisotopic Mass: 380.15968852g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 514
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 111Ų
benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-1795-20μmol |
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate |
2034395-51-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6573-1795-15mg |
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate |
2034395-51-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6573-1795-75mg |
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate |
2034395-51-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6573-1795-5μmol |
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate |
2034395-51-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6573-1795-50mg |
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate |
2034395-51-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6573-1795-100mg |
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate |
2034395-51-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6573-1795-1mg |
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate |
2034395-51-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6573-1795-4mg |
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate |
2034395-51-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6573-1795-20mg |
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate |
2034395-51-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6573-1795-10μmol |
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate |
2034395-51-0 | 10μmol |
$69.0 | 2023-09-08 |
benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate Related Literature
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
Additional information on benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate
Recent Advances in the Study of Benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate (CAS: 2034395-51-0)
The compound benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate (CAS: 2034395-51-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazine and pyrazole moieties, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.
One of the key areas of research has been the exploration of its role as a selective kinase inhibitor. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. Preliminary data suggest that benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate exhibits high affinity for specific kinase targets, making it a potential candidate for targeted therapy. Researchers have employed molecular docking studies and in vitro assays to validate its binding affinity and inhibitory activity, with results indicating significant promise.
In addition to its kinase inhibitory properties, this compound has also been investigated for its anti-inflammatory effects. Recent in vivo studies have demonstrated its ability to modulate key inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. These findings suggest that benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate could serve as a novel therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Further studies are underway to assess its pharmacokinetic and safety profiles.
The synthetic chemistry community has also made strides in optimizing the production of this compound. Recent publications have detailed improved synthetic routes that enhance yield and purity while reducing the use of hazardous reagents. These advancements are critical for scaling up production and facilitating further preclinical and clinical studies. Notably, the use of green chemistry principles in the synthesis of benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate has been a focal point, aligning with the growing emphasis on sustainable pharmaceutical manufacturing.
Looking ahead, the potential applications of benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate extend beyond its current scope. Researchers are exploring its utility in combination therapies, where it may synergize with existing drugs to enhance therapeutic outcomes. Additionally, its structural features make it a valuable scaffold for the design of new derivatives with tailored biological activities. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications.
In conclusion, benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate (CAS: 2034395-51-0) represents a compelling area of research in chemical biology and drug development. Its dual role as a kinase inhibitor and anti-inflammatory agent, coupled with advancements in synthetic methodologies, positions it as a promising candidate for future therapeutic innovations. Continued research efforts will be essential to fully realize its potential and address remaining challenges, such as optimizing bioavailability and minimizing off-target effects.
2034395-51-0 (benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate) Related Products
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)




